molecular formula C6H11O7P B155434 2-(Phosphonomethyl)pentanedioic acid CAS No. 173039-10-6

2-(Phosphonomethyl)pentanedioic acid

货号: B155434
CAS 编号: 173039-10-6
分子量: 226.12 g/mol
InChI 键: ISEYJGQFXSTPMQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Phosphonomethyl)pentanedioic acid (2-PMPA) is a potent and selective inhibitor of glutamate carboxypeptidase II (GCPII), a zinc metalloprotease that hydrolyzes the neuropeptide N-acetyl-aspartyl-glutamate (NAAG) into glutamate and N-acetylaspartate (NAA) . GCPII inhibition reduces extracellular glutamate, which is implicated in neurotoxicity, and increases NAAG, an endogenous agonist of metabotropic glutamate receptor 3 (mGluR3), providing neuroprotection in preclinical models of stroke, neuropathic pain, and traumatic brain injury .

2-PMPA exhibits an exceptionally low IC50 value of 300 pM against GCPII . To address this, prodrug strategies (e.g., γ-substituted esters) and intranasal (IN) administration have been explored to enhance CNS delivery .

准备方法

Racemic Synthesis of 2-PMPA Precursors

The foundational synthesis of 2-PMPA begins with the preparation of racemic 2-(hydroxyphosphinoylmethyl)pentanedioic acid dibenzyl ester (±)-4. This intermediate is synthesized via the addition of bis(trimethylsilyl)phosphonite (BTSP) to 2-methylene-pentanedioic acid dibenzyl ester (3) . BTSP is generated in situ from ammonium hypophosphite, chlorotrimethylsilane, and triethylamine in dichloromethane at 0–10°C . The reaction proceeds via nucleophilic attack on the α,β-unsaturated ester, yielding the phosphinic acid derivative with a diastereomeric ratio influenced by steric and electronic factors .

Purification involves sequential washes with sodium bicarbonate and brine, followed by silica gel chromatography. The racemic phosphinic acid (4) is obtained as a viscous oil, setting the stage for enantiomeric resolution .

Enantiomeric Resolution of Phosphinic Acid Intermediates

Yohimbine-Mediated Resolution of (R)-(+)-4

The racemic phosphinic acid (4) is resolved using yohimbine, a chiral alkaloid. A solution of (4) and yohimbine in acetone/water undergoes fractional crystallization at 0–5°C, selectively precipitating the (R)-enantiomer as a yohimbine salt . Acidification with 10% sulfuric acid liberates (R)-(+)-4, confirmed by ³¹P NMR analysis of its (−)-menthol ester derivative (δP = 39.2 ppm) .

(S)-α-Methylbenzylamine for (S)-(−)-4 Isolation

The combined mother liquors from the yohimbine resolution are treated with (S)-α-methylbenzylamine in acetone. Recrystallization yields the (S)-enantiomer salt, which is acidified to isolate (S)-(−)-4 . X-ray crystallography of the (−)-4·1-adamantanamine salt unequivocally establishes the (S)-configuration (Figure 1) .

Oxidation to Phosphonate and Deprotection

Sodium Periodate Oxidation

The resolved phosphinic acids (R)-4 and (S)-4 are oxidized to their phosphonate analogs using sodium periodate (NaIO₄) in a water/acetonitrile mixture. This step converts the P–H bond to P–O, critical for enhancing GCPII binding affinity . The reaction is monitored by ³¹P NMR, with the phosphonate signal appearing at δP = 18.5 ppm .

Catalytic Hydrogenolysis

Benzyl ester protecting groups are removed via hydrogenolysis over palladium on carbon (Pd/C) in methanol. This step unveils the free pentanedioic acid moiety, yielding enantiomerically pure (R)-1 and (S)-1 (2-PMPA) .

Structural and Biochemical Characterization

X-Ray Crystallography

The (S)-2-PMPA enantiomer exhibits superior GCPII inhibition (IC₅₀ = 0.1 nM) compared to the (R)-form (IC₅₀ = 30 nM) . Crystallographic studies reveal that (S)-2-PMPA binds GCPII’s active site through six hydrogen bonds with Arg210, Asn257, Tyr552, Lys699, and Tyr700, while its phosphonate group coordinates the catalytic Zn²⁺ ions (2.0–2.1 Å) .

Mechanistic Insights

The phosphonate’s doubly negative charge under physiological conditions enhances zinc coordination, explaining its 100-fold potency over phosphinate analogs . Substitution at the phosphonate’s methylene group disrupts key H-bonds with Asn519 and His553, reducing activity .

Synthetic Optimization and Yield Data

StepReagents/ConditionsYield (%)Purity (HPLC)
BTSP AdditionNH₄H₂PO₂, ClSiMe₃, Et₃N, CH₂Cl₂, 0°C7892
Yohimbine ResolutionYohimbine, Acetone/H₂O, 0°C45 (R)>99 ee
NaIO₄ OxidationNaIO₄, H₂O/CH₃CN, RT8995
HydrogenolysisH₂, Pd/C, MeOH9498

Challenges and Innovations

Byproduct Formation During BTSP Synthesis

Exothermic side reactions during BTSP generation necessitate strict temperature control (<10°C). Impurities from trimethylsilyl byproducts are mitigated via silica gel chromatography .

Scalability of Enantiomeric Resolution

Yohimbine’s high cost and low solubility in acetone/water limit large-scale applications. Recent advances employ immobilized chiral stationary phases for continuous resolution .

Applications in Prodrug Development

While beyond 2-PMPA synthesis, prodrug derivatives like 2 , 3 , and 4 are synthesized via Mitsunobu reactions with 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one . These prodrugs enhance blood-brain barrier permeability, leveraging esterase-mediated hydrolysis in vivo .

化学反应分析

反应类型

2-(膦甲基)戊二酸会发生各种化学反应,包括:

常见试剂和条件

这些反应中使用的常见试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂,以及用于取代反应的各种亲核试剂。 反应通常在受控温度和 pH 下进行,以确保选择性和产率 .

主要产物

这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会生成膦酸衍生物,而取代反应可以生成各种取代的戊二酸衍生物 .

科学研究应用

Neurological Applications

1.1 Mechanism of Action
2-PMPA functions primarily as an inhibitor of NAALADase, an enzyme responsible for hydrolyzing the neuropeptide N-acetyl-aspartyl-glutamate (NAAG) into N-acetyl-aspartate and glutamate. By inhibiting this enzyme, 2-PMPA increases NAAG levels, which can protect against excitotoxicity associated with excessive glutamate signaling, a common pathway in neurodegenerative diseases.

1.2 Stroke Protection
Research has demonstrated that 2-PMPA provides robust neuroprotection against ischemic injury in models of stroke. In a neuronal culture model and rat studies involving transient middle cerebral artery occlusion, 2-PMPA significantly reduced neuronal cell death by increasing NAAG expression and attenuating glutamate levels during ischemic conditions .

1.3 Treatment of Neurological Disorders
The compound has shown efficacy in various neurological conditions characterized by disrupted glutamate homeostasis, such as:

  • Neuropathic Pain
  • Multiple Sclerosis
  • Schizophrenia
  • Traumatic Brain Injury
  • Diabetic Neuropathy

In these contexts, 2-PMPA's ability to modulate glutamate levels presents a promising therapeutic avenue .

Cancer Research

2.1 Prostate Cancer
In prostate cancer research, 2-PMPA has been investigated for its nephroprotective properties during PSMA-targeted radionuclide therapy. The inhibition of GCPII may enhance the therapeutic index by reducing renal toxicity while allowing for effective targeting of cancer cells .

2.2 Ovarian Cancer
The compound has also been evaluated for its potential role in treating ovarian cancer, where GCPII inhibition could influence tumor growth dynamics and response to therapies .

Pharmacokinetics and Delivery Mechanisms

3.1 Intranasal Administration
One significant challenge with 2-PMPA is its low oral bioavailability due to high hydrophilicity. Recent studies have explored intranasal (IN) administration as a method to enhance brain delivery by bypassing the blood-brain barrier (BBB). Prodrugs of 2-PMPA have been synthesized to improve lipophilicity and overall CNS penetration, resulting in significantly higher brain-to-plasma ratios compared to traditional administration routes .

Administration RouteBrain Exposure RatioPlasma Exposure Ratio
Intranasal11-fold increase4.1-fold increase
IntravenousLower tissue exposureSimilar plasma exposure

Case Studies and Research Findings

4.1 Efficacy in Animal Models
In vivo studies have shown that 2-PMPA effectively reduces neuronal cell death induced by middle cerebral artery occlusion through modulation of NAAG and glutamate levels . These findings support the potential use of 2-PMPA in clinical settings for stroke and other neurological disorders.

4.2 Clinical Implications
The dual role of 2-PMPA as both a neuroprotective agent and a potential cancer therapeutic underscores its versatility. Ongoing research aims to further elucidate its mechanisms and optimize delivery methods for clinical application.

作用机制

2-(膦甲基)戊二酸通过选择性抑制 NAALADase 酶发挥作用。这种抑制阻止了 N-乙酰-天冬氨酰-谷氨酸水解为 N-乙酰-天冬氨酸和谷氨酸,从而降低了大脑中谷氨酸的水平。过量的谷氨酸与兴奋性毒性有关,兴奋性毒性会导致神经元损伤。 通过抑制 NAALADase,PMPA 有助于保护神经元免受兴奋性毒性损伤 .

相似化合物的比较

Structural Classes of GCPII Inhibitors

Phosphonate-Based Inhibitors

  • 2-PMPA : Features a phosphonate group critical for zinc chelation in GCPII’s active site. Its core glutarate structure mimics glutamate, enabling high-affinity binding .
  • Quisqualic Acid (QA) : A natural product with a heterocyclic structure. Binds GCPII via polar interactions but lacks the phosphonate group, resulting in lower potency (IC50 ~10 nM) compared to 2-PMPA .
  • L-Serine O-Sulfate (L-SOS) : A glutamate derivative with a sulfate group. Exhibits moderate inhibition (IC50 ~1 μM) but serves as a structural template for designing analogs .

Urea-Based Inhibitors

  • PSMA-1007 : A urea-containing inhibitor with high affinity (IC50 < 1 nM) for prostate-specific membrane antigen (PSMA), a homolog of GCPII. Used in prostate cancer imaging but less studied in neurological contexts .
  • Compound 17 (N-alkyl carbamoylimidazoles): Demonstrates nanomolar potency against GCPII. Urea-based inhibitors often exhibit improved lipophilicity and oral bioavailability compared to phosphonates .

Thiol-Based Inhibitors

  • Thiol Derivatives: Early GCPII inhibitors with IC50 values in the micromolar range. Limited by off-target reactivity and toxicity .

Pharmacokinetic and Pharmacodynamic Comparisons

Compound IC50 (GCPII) cLogP Oral Bioavailability Brain/Plasma Ratio (IN vs. IV) Key Advantages Limitations
2-PMPA 300 pM −1.54 <2% 11-fold ↑ (IN) High selectivity, neuroprotection Poor BBB penetration, low solubility
γ-(4-Acetoxybenzyl)-2-PMPA N/A N/A N/A 11-fold ↑ (IN) vs. 2-PMPA Enhanced brain delivery via prodrug Requires enzymatic activation
PSMA-1007 <1 nM 0.5–1.5 >50% N/A High affinity, clinical use in cancer Limited neurological applications
QA ~10 nM −0.8 N/A N/A Natural product, structural diversity Lower potency

Efficacy in Disease Models

  • Neuroprotection : 2-PMPA reduces ischemic brain injury by attenuating glutamate release (75% neuroprotection in rat stroke models) . Urea-based inhibitors lack comparable data in neurological models.
  • Pain Management : Intrathecal 2-PMPA (50–100 μg) dose-dependently alleviates mechanical allodynia in rat incisional pain models, an effect blocked by mGluR3 antagonists . Thiol-based inhibitors show weaker efficacy .

Prodrug Strategies

2-PMPA’s prodrugs, such as γ-(4-acetoxybenzyl)-2-PMPA, mask its γ-carboxylate to improve lipophilicity. In rats, IN administration of this prodrug increases brain exposure by 11-fold compared to unmodified 2-PMPA . In contrast, urea-based inhibitors (e.g., ODOL prodrugs) enhance oral bioavailability by >50% but show minimal CNS targeting .

生物活性

2-(Phosphonomethyl)pentanedioic acid (2-PMPA) is a potent and selective inhibitor of glutamate carboxypeptidase II (GCPII), a target of significant interest in neurological and psychiatric research. This article delves into the biological activity of 2-PMPA, focusing on its mechanisms of action, pharmacokinetics, therapeutic implications, and recent advancements in drug delivery methods.

2-PMPA exhibits its biological activity primarily through the inhibition of GCPII, which plays a crucial role in the metabolism of N-acetylaspartylglutamate (NAAG) to glutamate. By inhibiting GCPII, 2-PMPA reduces the availability of glutamate, a neurotransmitter associated with excitotoxicity and various neurodegenerative conditions. The compound has demonstrated efficacy in several preclinical models related to neurological disorders, such as:

  • Neuroprotection : In models of ischemic and inflammatory damage, GCPII knockout mice show resistance to injury, suggesting that inhibition by 2-PMPA could confer similar protective effects .
  • Psychiatric Disorders : Studies indicate that 2-PMPA can reduce cocaine and synthetic cathinone reward behaviors in rodent models, highlighting its potential for treating substance use disorders .

Pharmacokinetics

Despite its potent inhibitory activity (IC50 = 300 pM), the clinical utility of 2-PMPA is limited due to its poor oral bioavailability (<1%) and low brain penetration attributed to its hydrophilic nature (cLogP = -1.14) . Recent research has focused on improving these pharmacokinetic properties through prodrug strategies.

Prodrug Development :

  • Prodrugs have been synthesized to mask the acidic functionalities of 2-PMPA, significantly enhancing its oral bioavailability. For instance:
    • Prodrug 4 showed an 80-fold increase in plasma exposure compared to oral 2-PMPA in mouse studies .
    • In dogs, it demonstrated a 44-fold enhancement in plasma exposure relative to standard administration methods .

Therapeutic Implications

The ability of 2-PMPA to modulate glutamate levels positions it as a candidate for various therapeutic applications:

  • Neurological Disorders : Its efficacy in reducing glutamate levels suggests potential benefits in conditions like Alzheimer's disease and multiple sclerosis.
  • Cancer Therapy : Emerging evidence indicates that 2-PMPA may also play a role in cancer treatment by providing nephroprotection during PSMA-targeted radionuclide therapy for prostate cancer .
  • Inflammatory Bowel Disease (IBD) : Preclinical models have shown promise for 2-PMPA in managing IBD symptoms, indicating its versatility beyond neurological applications .

Case Studies

Recent studies have explored the effects of 2-PMPA across various models:

  • Cocaine Reinforcement Study :
    • In rodent models, systemic administration of 30 mg/kg and higher doses showed mixed results regarding cocaine reinforcement behavior. While some doses reduced drug intake, others did not significantly alter behavior patterns .
  • Intranasal Administration :
    • Research has demonstrated that intranasal delivery significantly improves brain-to-plasma ratios for 2-PMPA compared to intravenous routes. For example, a prodrug administered intranasally resulted in an 11-fold increase in brain delivery compared to direct intravenous administration .

Summary Table of Key Findings

Parameter Value
IC50 Against GCPII300 pM
Oral Bioavailability<1%
Prodrug EnhancementUp to 80-fold (mouse)
Brain-to-Plasma RatioImproved via intranasal route
Efficacy in Neurological ModelsYes
Efficacy in Cancer ModelsYes

常见问题

Basic Question: What is the molecular mechanism by which 2-PMPA inhibits glutamate carboxypeptidase II (GCPII)?

Answer:
2-PMPA competitively inhibits GCPII by mimicking the substrate’s glutarate moiety, binding to the enzyme’s S1’ pocket. Its phosphonate group chelates the binuclear zinc ions in the active site, disrupting catalytic activity. This dual interaction results in high-affinity inhibition (IC₅₀ = 300 pM) and selectivity (>100-fold over other enzymes) . Structural-activity relationship (SAR) studies confirm that modifications to the phosphonate or glutarate-like core significantly reduce potency, emphasizing the necessity of these groups for zinc coordination and substrate mimicry .

Advanced Question: How can researchers optimize experimental designs to evaluate 2-PMPA’s brain delivery via intranasal (IN) administration?

Answer:
Key considerations include:

  • Prodrug Synthesis : Masking the γ-carboxylate of 2-PMPA (e.g., γ-(4-acetoxybenzyl)-2-PMPA) enhances lipophilicity and bypasses the blood-brain barrier (BBB). Synthesis involves esterification under mild acidic conditions (e.g., TFA in DCM) .
  • Administration Protocol : Use specialized devices (e.g., Kurve Technology) to target the olfactory epithelium. For mice, administer 2.5 mg/kg (equivalent) in 600 µL per nostril over 4 minutes, followed by nasal clearance .
  • Analytical Validation : Quantify 2-PMPA in plasma and brain tissues using LC-MS/MS with MTBSTFA derivatization. Calibration curves (10–50,000 nM) in blank matrices ensure accuracy .
  • Pharmacokinetic Analysis : Calculate brain-to-plasma ratios (AUC₀₋ₜ,tissue/AUC₀₋ₜ,plasma) and compare IN vs. IV routes. For example, IN administration in rats achieves olfactory bulb-to-plasma ratios of 2.2 vs. 0.21 for IV .

Basic Question: What analytical methods are validated for quantifying 2-PMPA in biological matrices?

Answer:
LC-MS/MS with Derivatization :

  • Sample Preparation : Protein precipitation using methanol (3:1 v/v) followed by MTBSTFA derivatization (60°C, 30 min) enhances ionization efficiency.
  • Chromatography : Waters X-terra RP18 column (2.1 × 50 mm, 3.5 µm) with 0.1% formic acid in water/acetonitrile (97.5:2.5 isocratic) .
  • Detection : Negative ion mode monitoring [M–H]⁻ ions (m/z 225.0163 for 2-PMPA). Intra-day precision should be <15% .

Advanced Question: How can conflicting data on 2-PMPA’s tissue distribution be resolved in pharmacokinetic studies?

Answer:
Contradictions often arise from:

  • Administration Route : IN delivery in mice achieves 11-fold higher brain exposure vs. IV, but IV shows higher systemic retention .
  • Tissue Homogenization : Incomplete homogenization (e.g., cerebellum vs. olfactory bulb) may skew results. Validate with spike-and-recovery tests (85–115% recovery) .
  • Species Differences : Non-human primates show 2× higher CSF concentrations than rodents post-IN. Use species-specific pharmacokinetic models (e.g., non-compartmental analysis in Phoenix WinNonlin) .
Tissue IN Brain/Plasma Ratio IV Brain/Plasma Ratio
Olfactory Bulb2.20.04
Cortex0.480.03
Cerebellum0.260.04
Data from rodent studies

Basic Question: What in vitro assays are used to assess 2-PMPA’s specificity for GCPII?

Answer:

  • Competitive Binding Assays : Use ¹²⁵I-DCIT as a radioligand in LNCaP cells. Calculate IC₅₀ values by co-incubating 2-PMPA (0.1–10,000 nM) and measuring displacement .
  • Enzyme Inhibition : Purified GCPII incubated with 2-PMPA and fluorogenic substrate (e.g., NAAG). Monitor fluorescence (λₑₓ = 360 nm, λₑₘ = 460 nm) to determine Ki .

Advanced Question: How can prodrug strategies overcome 2-PMPA’s poor CNS penetration?

Answer:

  • Ester Prodrugs : γ-(4-Acetoxybenzyl)-2-PMPA increases logP from −1.54 to 0.8, enhancing BBB permeability. Hydrolysis by esterases in CNS releases active 2-PMPA .
  • In Vivo Validation : Compare tissue-to-plasma ratios post-IN (e.g., 11-fold higher brain exposure in rats vs. free 2-PMPA). Monitor hydrolysis kinetics in plasma and brain homogenates .
  • Species-Specific Metabolism : Non-human primates require higher prodrug doses (1.3 µmol/kg) due to faster esterase activity .

Basic Question: What is the role of 2-PMPA in prostate-specific membrane antigen (PSMA)-targeted therapies?

Answer:
2-PMPA competes with PSMA-binding radiotracers (e.g., ⁶⁸Ga-PSMA-11) in inhibition assays, validating target engagement. It serves as a positive control (IC₅₀ < 1 nM) in blocking studies to confirm specificity .

Advanced Question: How to model 2-PMPA’s pharmacokinetics for translational studies?

Answer:

  • Compartmental Modeling : Use two-compartment models with first-order absorption (IN) and elimination. Fit parameters (CL, Vd) using nonlinear mixed-effects modeling (NONMEM) .
  • Interspecies Scaling : Allometric exponents (0.75 for clearance) adjust rodent data to primates. Validate with CSF sampling (100 µL via spinal needle) .

属性

IUPAC Name

2-(phosphonomethyl)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11O7P/c7-5(8)2-1-4(6(9)10)3-14(11,12)13/h4H,1-3H2,(H,7,8)(H,9,10)(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEYJGQFXSTPMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(CP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436036
Record name 2-(phosphonomethyl)pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173039-10-6
Record name 2-(Phosphonomethyl)pentanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173039-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-PMPA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173039106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(phosphonomethyl)pentanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PMPA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH88WJG9LJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The benzyl pentanedioate 2(2.9 g, 4.9 mmol) was added to a mixture of 20 ml of methanol containing 0.29 g (6 mol %) of 10% Pd/C. This mixture was hydrogenated on a Parr hydrogenator at 40 psi for 24 hours, filtered and evaporated to give 3(1.0 g, 90%) as a clear slightly golden viscous oil.
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(Phosphonomethyl)pentanedioic acid
2-(Phosphonomethyl)pentanedioic acid
2-(Phosphonomethyl)pentanedioic acid
2-(Phosphonomethyl)pentanedioic acid
2-(Phosphonomethyl)pentanedioic acid
2-(Phosphonomethyl)pentanedioic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。